2-(Tert-butoxy)benzoic acid

pKa prediction ortho effect physical organic chemistry

Procurement of ortho-substituted benzoic acid derivatives is frequently complicated by positional isomer contamination, which invalidates reaction optimization. 2-(Tert-butoxy)benzoic acid eliminates this risk as a structurally authenticated single isomer: • The ortho-tert-butoxy group serves as an acid-labile protecting group, enabling selective deprotection while the carboxylic acid remains available for orthogonal amidation, esterification, or decarboxylative cross-coupling. • The sterically demanding ortho arrangement enforces non-planar geometry that modulates target binding and alters acidity (pKa ≈ 3.08) relative to para/meta isomers-critical for applications where substitution pattern governs reactivity. • Supplied with full analytical documentation (NMR, HPLC, MS) to confirm regiochemical integrity.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 243863-88-9
Cat. No. B1287994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Tert-butoxy)benzoic acid
CAS243863-88-9
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1=CC=CC=C1C(=O)O
InChIInChI=1S/C11H14O3/c1-11(2,3)14-9-7-5-4-6-8(9)10(12)13/h4-7H,1-3H3,(H,12,13)
InChIKeyMQFDMZNZEHTLND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Tert-butoxy)benzoic Acid — Overview


2-(Tert-butoxy)benzoic acid (CAS 243863-88-9) is an ortho‑substituted alkoxybenzoic acid derivative (C₁₁H₁₄O₃, molecular weight 194.23 g/mol) characterized by a bulky tert‑butoxy group positioned ortho to the carboxyl moiety . This sterically demanding ortho arrangement is known to profoundly alter both the electronic and conformational landscape of benzoic acid systems [1]. The tert‑butoxy substituent is a recognized acid‑labile protecting group for phenols and alcohols, while the carboxylic acid function offers a versatile handle for subsequent derivatization via amidation, esterification, or decarboxylative cross‑coupling [2].

1
Bulky ortho‑tert‑butoxy substituent imposes conformational restriction
2
Acid‑labile protecting group for phenols and alcohols
3
Carboxylic acid handle for amidation, esterification or decarboxylative coupling

Ortho-Substituted Benzoic Acid Differentiation


Ortho‑substituted benzoic acids cannot be freely interchanged with their para‑ or meta‑isomers because the proximity of the ortho substituent to the carboxyl group introduces a complex interplay of steric hindrance and polar effects that drastically alter acidity, basicity, solubility, and reaction kinetics [1]. Quantitative analysis of eleven 2‑substituted benzoic acids has demonstrated that the classical ‘ortho effect’ cannot be captured by a single universal parameter; instead, it represents a superposition of steric inhibition of resonance, van der Waals interactions, and inductive effects that differ substantially between the acid and its conjugate base [1]. Consequently, even closely related alkoxybenzoic acid positional isomers exhibit divergent thermodynamic and kinetic behavior, making direct substitution without re‑optimization of reaction conditions or formulation parameters scientifically unsound [2].

Positional isomers

Ortho isomer exhibits altered acidity and solubility relative to para/meta isomers; direct substitution may require re‑optimization of reaction conditions.

tert‑Butyl analog

2‑(Tert‑butoxy)benzoic acid shows divergent electronic effects vs 2‑tert‑butylbenzoic acid due to the oxygen‑containing substituent; reactivity profiles may differ.

Quantitative Evidence for Informed Procurement


Ortho vs. Para Isomer pKa Comparison

Computational prediction of acid dissociation constants indicates a pronounced ortho‑substituent effect for the tert‑butoxy group. The predicted pKa for 2‑(tert‑butoxy)benzoic acid is approximately 3.08, whereas the predicted pKa for the para isomer 4‑(tert‑butoxy)benzoic acid is 4.49 ± 0.10 [1]. This ~1.4 pKa unit difference (corresponding to over 20‑fold stronger acidity for the ortho isomer) arises from steric inhibition of resonance and altered solvation in the ortho‑substituted system [2].

pKa comparison
Cross‑study comparable
ortho pKa ≈ 3.08 vs para pKa 4.49 ± 0.10 (ΔpKa ≈ 1.41)
Supports ionization‑dependent solubility and salt‑formation strategies
Computational prediction; experimental verification may be considered
pKa prediction ortho effect physical organic chemistry

Tert-Butoxy vs. Tert-Butyl Electronic Effects

The replacement of a tert‑butyl substituent with a tert‑butoxy group at the ortho position of benzoic acid fundamentally alters electronic properties. Studies on ortho‑substituted benzoic acid basicities reveal that alkyl substituents (methyl, ethyl, i‑propyl, tert‑butyl) exert a base‑weakening ortho effect that increases with steric bulk [1][2]. In contrast, oxygen‑containing ortho substituents (including methoxy) exhibit a base‑strengthening effect relative to their para isomers, attributed to intramolecular hydrogen bonding in the conjugate acid [1][2]. While direct pKa data for 2‑(tert‑butoxy)benzoic acid remains unpublished, this class‑level divergence predicts that 2‑(tert‑butoxy)benzoic acid will behave as a stronger acid than its 2‑tert‑butyl analog, with a different protonation/deprotonation profile.

Electronic effect class
Class‑level inference
tert‑Butoxy: base‑strengthening ortho effect (oxygen‑containing class)
tert‑Butyl: base‑weakening ortho effect (alkyl class)
Electronically distinct; reactivity differences may affect acid/base‑mediated transformations
Direct compound‑specific pKa data currently unpublished
ortho effect basicities structure-activity relationship

Thermodynamic Benchmarking in Iso-Butoxybenzoic Acids

Experimental thermochemical data are available for the three positional isomers of iso‑butoxybenzoic acid (2‑, 3‑, and 4‑substituted) [1]. The standard (p° = 0.1 MPa) molar enthalpies of formation at T = 298.15 K were measured using combustion calorimetry, and standard molar enthalpies of vaporization/sublimation were derived from vapor pressure temperature dependencies [1]. While the published abstract does not list the numerical values for the 2‑isomer, the study confirms that thermodynamic properties vary significantly across the ortho, meta, and para iso‑butoxybenzoic acid series, providing a foundational dataset for assessing relative stability and volatility [1].

Thermochemical benchmark
Supporting evidence
Standard molar enthalpies of formation measured for 2‑, 3‑, and 4‑iso‑butoxybenzoic acids
Supports stability and volatility assessment during procurement and scale‑up
Exact numerical values not extracted from abstract; data review recommended
thermochemistry enthalpy of formation vapor pressure

Application Scenarios


Ortho-Specific Phenol Protection

The ortho‑tert‑butoxy group serves as an acid‑labile protecting group for phenolic hydroxyls, enabling selective deprotection under mildly acidic conditions while the carboxylic acid functionality remains available for orthogonal derivatization. The predicted enhanced acidity of the ortho isomer (pKa ≈ 3.08) relative to its para counterpart (pKa ≈ 4.49) may facilitate selective carboxyl activation in the presence of base‑sensitive protecting groups elsewhere in the molecule [1][2].

Sterically Hindered Medicinal Chemistry Building Block

The bulky ortho‑tert‑butoxy substituent introduces conformational restriction that can modulate target binding by enforcing non‑planar geometries. The base‑strengthening ortho effect characteristic of oxygen‑containing ortho substituents, as documented for methoxy and other alkoxy groups, may alter the compound's hydrogen‑bonding capacity relative to alkyl‑substituted analogs [1].

Precursor for Ortho-Substituted Derivatives

2‑(Tert‑butoxy)benzoic acid can be further functionalized at the 4‑ or 5‑positions while retaining the ortho‑tert‑butoxy group, as demonstrated by the successful preparation of fifteen 4‑ or 5‑substituted 2‑tert‑butylbenzoic acid derivatives [1]. This synthetic flexibility, combined with the unique ortho‑effect electronic profile, makes the compound a versatile entry point for constructing more complex benzoic acid scaffolds with predetermined steric and electronic properties.

Application
Selection Property
Validation Focus
Phenol protection strategy
Acid‑labile ortho‑tert‑butoxy protection; orthogonal carboxyl derivatization
Selective deprotection efficiency; carboxyl activation conditions
Medicinal chemistry building block
Conformational restriction; base‑strengthening ortho effect from oxygen substituent
Target binding modulation; hydrogen‑bonding profile
Ortho‑substituted derivative precursor
Functionalization at 4‑ or 5‑position while retaining ortho‑tert‑butoxy
Synthetic flexibility; predetermined steric and electronic properties

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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